molecular formula C14H11NO2 B120486 alpha-Nitrostilbene CAS No. 1215-07-2

alpha-Nitrostilbene

Cat. No. B120486
CAS RN: 1215-07-2
M. Wt: 225.24 g/mol
InChI Key: QIFBVYLHLLTNLI-SDNWHVSQSA-N
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Description

Alpha-nitrostilbene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to stilbene, which is known for its E-Z isomerization, and the addition of a nitro group adds to its reactivity and the complexity of its behavior in chemical reactions.

Synthesis Analysis

The synthesis of alpha-nitrostilbene derivatives has been explored in the literature. For instance, a general methodology for the preparation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals, which are structurally related to alpha-nitrostilbene, has been reported. This process involves the condensation of (hetero)aromatic aldehydes with 2-nitroethanol to yield E-isomers of beta-(hetero)aryl-alpha-hydroxymethyl-alpha,beta-unsaturated-nitroalkenes. These intermediates are then oxidized using hypervalent iodine to obtain alpha-nitro-alpha,beta-enals as E-Z mixtures in solid form .

Molecular Structure Analysis

The molecular structure of alpha-nitrostilbene derivatives has been characterized by NOE and X-ray studies, revealing that these compounds have a planar arrangement of the (hetero)aryl-vinyl unit and the formyl and nitro groups both in solid form and in solution. This planarity is associated with high dipole moments. The C=C and C=O double bonds in these compounds are s-cis-oriented, which corresponds to the most stable conformer as computed by DFT .

Chemical Reactions Analysis

Alpha-nitrostilbene and its derivatives exhibit varied stability and can undergo solvent-dependent thermal-promoted and photopromoted E-Z interconversion. The kinetics of reactions involving alpha-nitrostilbene derivatives, such as the reaction of beta-methoxy-alpha-nitrostilbene with cyanamide, have been studied, showing that the anionic form of cyanamide is the reactive species. Despite the high reactivity of both the alpha-nitrostilbene derivative and the cyanamide anion, no S(N)V intermediate was detected, which suggests an unusual reaction pathway or mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-nitrostilbene derivatives are influenced by their molecular structure. The planar arrangement and the s-cis orientation of the double bonds contribute to their color and high dipole moments. These properties, along with their ability to undergo E-Z isomerization, make them interesting targets for further research and potential applications in various fields, including material science and organic synthesis .

Scientific Research Applications

Copper-Catalyzed Nitration

A 2019 study by Chen et al. developed an efficient method for the direct alpha-nitration of nitrostilbenes, using NO2 as the nitro source. This process resulted in (E)-alpha-nitrostilbene derivatives with moderate to good yields. Notable features of this method include a broad substrate scope, mild conditions, and high stereoselectivity (Chen et al., 2019).

Study of Substituent Effects

Touillaux et al. (1989) conducted simultaneous studies on para nitrostilbenes using X-ray diffraction and nuclear magnetic resonance. Their research showed a quantitative relationship between the para nitro substituent effect and the dihedral angle in nitrostilbenes (Touillaux et al., 1989).

Hydrolysis Mechanism Study

Bernasconi and Fassberg (1994) reported a kinetic study on the hydrolysis of substituted alpha-nitrostilbenes. This study highlighted a four-step mechanism, contributing significantly to the understanding of the hydrolysis process in these compounds (Bernasconi & Fassberg, 1994).

Interaction with Estrogen Receptors

In 1981, a study by Katzenellenbogen et al. explored the interaction of a high-affinity anti-estrogen compound with uterine estrogen receptors. This study provided valuable insights into the affinity and competitive binding characteristics of these compounds (Katzenellenbogen et al., 1981).

Reaction Kinetics with Cyanamide

A 1999 study by Bernasconi, Leyes, and Rappoport focused on the reaction kinetics of beta-methoxy-alpha-nitrostilbene with cyanamide. The research provided important information on the reactivity and potential intermediates in these reactions (Bernasconi et al., 1999).

Isotope Effects in Bromination

Kokil and Fry (1986) studied isotope effects in the bromination of 4-nitro-4'-methylstilbene. This research supported the mechanism involving an open carbocation intermediate, contributing to the understanding of isotope effects in these reactions (Kokil & Fry, 1986).

Safety And Hazards

Safety measures for handling alpha-Nitrostilbene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of alpha-Nitrostilbene research could involve improving the long-run performance of alpha capture systems .

properties

IUPAC Name

[(Z)-2-nitro-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFBVYLHLLTNLI-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Nitrostilbene

CAS RN

1215-07-2
Record name Stilbene, alpha-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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